1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that features a unique combination of functional groups, including hydroxy, methyl, trimethoxyphenyl, pyrazolyl, and benzochromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions.
Reduction: The pyrazolyl ring can be reduced to a dihydropyrazole derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and sulfonyl chlorides .
Major Products
The major products formed from these reactions include oxidized benzochromenone derivatives, reduced pyrazolyl compounds, and substituted trimethoxyphenyl derivatives .
Scientific Research Applications
1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-benzo[c]chromen-6-one
- 1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[d]chromen-6-one
Uniqueness
The uniqueness of 1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H28N2O6/c1-13-9-22-24(14-7-5-6-8-15(14)26(30)34-22)25(29)23(13)18-11-17(27-28-18)16-10-20(32-3)21(33-4)12-19(16)31-2/h9-10,12,17,27,29H,5-8,11H2,1-4H3 |
InChI Key |
QLHDCDOAVWXHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC(=C(C=C5OC)OC)OC)O |
Origin of Product |
United States |
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